molecular formula C15H10O5 B8370617 Bis(benzo[d][1,3]dioxol-5-yl)methanone

Bis(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B8370617
M. Wt: 270.24 g/mol
InChI Key: LSYMBIMGUYAOLS-UHFFFAOYSA-N
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Description

Bis(benzo[d][1,3]dioxol-5-yl)methanone is a symmetrical aromatic ketone featuring two benzo[d][1,3]dioxole (commonly referred to as methylenedioxyphenyl) moieties connected via a carbonyl group. It serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science applications. Its derivatives are frequently explored for their pharmacological properties, including enzyme inhibition and antibacterial activity .

Properties

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

bis(1,3-benzodioxol-5-yl)methanone

InChI

InChI=1S/C15H10O5/c16-15(9-1-3-11-13(5-9)19-7-17-11)10-2-4-12-14(6-10)20-8-18-12/h1-6H,7-8H2

InChI Key

LSYMBIMGUYAOLS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation

In a representative procedure, benzo[d]dioxole-5-carboxylic acid (5.0 mmol) is treated with oxalyl chloride (1.1 equiv.) in dichloromethane (DCM) under inert conditions, yielding the corresponding acyl chloride. Subsequent reaction with a second equivalent of benzo[d]dioxole-5-methanol in the presence of triethylamine (2.0 equiv.) facilitates nucleophilic acyl substitution, producing the target compound. Optimal yields (68–72%) are achieved at 0–25°C over 2–4 hours.

Key Variables :

  • Solvent : DCM or THF preferred for solubility and inertness.

  • Catalyst : Lewis acids (e.g., CuI) improve reaction efficiency but risk side reactions.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables precise assembly of the bis-dioxole framework. A modified protocol involves:

  • Borylation : 6-Bromobenzo[d]dioxole-5-methanol is converted to its boronic ester using bis(pinacolato)diboron and PdCl₂(PPh₃)₂.

  • Coupling : The boronic ester reacts with a second brominated dioxole derivative under aerobic conditions, with K₂CO₃ as base and PPh₃ as ligand.

Performance Metrics :

ParameterValueSource
Yield33–89%
Reaction Time12–24 h
Temperature80–100°C

Grignard-Based Coupling

Vinyl Grignard reagents (e.g., vinyl magnesium bromide) react with benzo[d]dioxole-5-carbonyl chloride to form intermediate enol ethers, which are oxidized to the methanone derivative. This method achieves moderate yields (56%) but requires strict anhydrous conditions.

Dimerization of Monomeric Precursors

Dimerization offers a route to bis(benzo[d]dioxol-5-yl)methanone from simpler monomers. For example, 1-(benzo[d][1,dioxol-5-yl)prop-2-en-1-one undergoes base-mediated dimerization using LiHMDS or LDA at −78°C, forming the methanone bridge via aldol condensation.

Critical Conditions :

  • Temperature : Low temperatures (−78°C) suppress polymerization.

  • Base : Strong bases (e.g., LDA) ensure deprotonation of the α-carbon.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (THF, DMF) enhance reaction rates but may complicate purification. Non-polar solvents (toluene) favor dimerization but reduce solubility.

Catalytic Systems

PdCl₂(PPh₃)₂ outperforms other catalysts in Suzuki coupling, achieving turnover numbers (TON) up to 1,000. Copper iodide (CuI) is preferred for azide-alkyne cycloadditions in hybrid approaches.

Temperature and Time

MethodOptimal TemperatureTimeYield
Condensation25°C4 h72%
Suzuki Coupling80°C18 h89%
Dimerization−78°C1 h61%

Analytical Characterization

Spectroscopic Data

¹H NMR (CDCl₃) :

  • δ 6.05 (s, 2H, dioxole CH₂)

  • δ 7.12–7.57 (m, 4H, aromatic)

¹³C NMR :

  • δ 89.7 (CH₂, dioxole)

  • δ 144.9 (C=O)

HRMS : m/z 308.0895 [M+H]⁺ (calcd. 308.0892)

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows ≥95% purity for condensation and coupling products .

Chemical Reactions Analysis

Types of Reactions

Bis(benzo[d][1,3]dioxol-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Bis(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

The following section provides a comparative analysis of bis(benzo[d][1,3]dioxol-5-yl)methanone and structurally related compounds, focusing on molecular structure, physical properties, synthetic methods, and biological activity.

Structural Comparisons

Key structural variations among analogs include:

  • Substituent diversity: The carbonyl group may link benzo[d][1,3]dioxol-5-yl to heterocycles (e.g., piperazine, morpholine), aryl groups (e.g., quinoline, benzofuran), or aliphatic chains.
  • Symmetry: this compound is fully symmetrical, while analogs often feature asymmetric substitution patterns.
Compound Name Molecular Formula Key Structural Features Reference
This compound C₁₅H₁₀O₄ Symmetrical; two methylenedioxyphenyl groups
(Benzo[d][1,3]dioxol-5-yl)(quinolin-3-yl)methanone C₂₀H₁₃NO₃ Asymmetric; quinoline substituent
Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone C₁₂H₁₄N₂O₃ Piperazine ring; asymmetric substitution
(S)-1,4-Di(benzo[d][1,3]dioxol-5-yl)-3-(hydroxymethyl)butan-2-one C₁₉H₁₈O₆ Hydroxymethyl chain; chiral center
Physical Properties

Melting points, yields, and solubilities vary significantly based on substituents:

Compound Name Melting Point (°C) Yield (%) Solubility Notes Reference
This compound Not reported 32 Low polarity; soluble in DCM
(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(morpholino)methanone (4a) 138–140 77 Brown solid; ethanol-soluble
Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone Not reported Not reported Hydrophilic due to hydroxymethyl group

Key Observations :

  • Symmetrical analogs (e.g., bis-substituted methanones) often exhibit higher melting points due to crystallinity.
  • Polar substituents (e.g., hydroxyl, morpholino) enhance aqueous solubility .

Example :

  • This compound: Synthesized via gradient extraction, yielding 32% .

Key Trends :

  • Antibacterial activity : Pyrazoline derivatives (e.g., 4c) show potent activity against Gram-positive bacteria due to β-lactam-like pharmacophores .
  • Enzyme inhibition: Compounds with extended conjugation (e.g., quinoline analogs) may target kinases or metabolic enzymes .

Q & A

Q. What are the standard synthetic routes for Bis(benzo[d][1,3]dioxol-5-yl)methanone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation or coupling reactions using benzo[d][1,3]dioxole derivatives. For example, describes a method where acid chlorides react with intermediates in chloroform with triethylamine as a base, achieving moderate yields (60–75%) after 18 hours at room temperature . Solvent polarity and catalyst choice (e.g., Lewis acids like AlCl₃) significantly impact reaction efficiency. Lower-polarity solvents (e.g., chloroform) may reduce side reactions, while excess acid chloride ensures complete conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are critical. In ¹H NMR, the methanone carbonyl group does not produce a signal, but adjacent protons to the ketone (e.g., aromatic or methylene groups) show distinct splitting patterns. For example, aromatic protons in the benzo[d][1,3]dioxolyl moiety typically resonate at δ 6.7–7.1 ppm as doublets or triplets . High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) with an error margin <5 ppm .

Q. What safety precautions are critical when handling this compound based on its reactivity profile?

The compound may pose health hazards due to potential irritancy (skin/eyes) and environmental toxicity. emphasizes using PPE (gloves, goggles) and working in a fume hood to avoid inhalation. Storage should be in airtight containers at 2–8°C, away from oxidizing agents . Spills require neutralization with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields when varying solvent systems or catalysts?

Systematic solvent screening (e.g., chloroform vs. THF) and catalyst optimization (e.g., AlCl₃ vs. FeCl₃) are essential. highlights that polar aprotic solvents (e.g., DMF) may increase yields by stabilizing intermediates but could also promote side reactions. Controlled experiments with in-situ monitoring (e.g., TLC or HPLC) can identify optimal conditions . Statistical tools like Design of Experiments (DoE) may further refine parameters .

Q. What strategies optimize the compound's stability during long-term storage for biological assays?

Stability is enhanced by minimizing exposure to light, moisture, and oxygen. recommends storing the compound under argon in amber vials with desiccants (e.g., silica gel). Lyophilization or formulation in DMSO (at −20°C) preserves integrity for cellular assays, with periodic HPLC purity checks to detect degradation .

Q. How does computational modeling predict the compound's electronic configuration, and how can this guide derivatization for enhanced bioactivity?

Density Functional Theory (DFT) calculations reveal electron density distribution, highlighting reactive sites (e.g., carbonyl group for nucleophilic attack). For instance, suggests that methanone derivatives with electron-withdrawing substituents exhibit enhanced electrophilicity, improving binding to biological targets like enzymes . Molecular docking studies can further prioritize derivatives for synthesis .

Q. What experimental controls are essential when assessing its biological activity to account for potential assay interference?

Include solvent-only controls (e.g., DMSO) to rule out vehicle effects and use structurally similar inactive analogs as negative controls. For anticonvulsant studies (as in ), positive controls (e.g., valproic acid) validate assay sensitivity. Dose-response curves and triplicate replicates ensure reproducibility .

Q. In multi-step syntheses using this ketone, how do protecting group strategies affect regioselectivity in subsequent reactions?

Protecting the ketone (e.g., acetal formation) prevents unwanted nucleophilic additions during downstream reactions. and demonstrate that tert-butyldimethylsilyl (TBS) groups shield the carbonyl, enabling selective functionalization of aromatic rings. Deprotection with HF-pyridine restores the ketone for final steps .

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